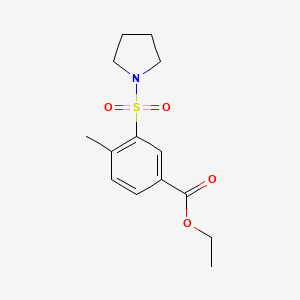
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide is a chemical compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are molecules that regulate various physiological functions such as pain, mood, and appetite. Inhibition of FAAH results in increased levels of endocannabinoids, which can have therapeutic effects.
Mechanism of Action
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide inhibits the activity of this compound, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting this compound, the levels of these endocannabinoids are increased, which can have therapeutic effects. Anandamide and 2-AG bind to cannabinoid receptors in the body, which are involved in various physiological functions such as pain, mood, and appetite.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to increase endocannabinoid levels and reduce pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models. However, more research is needed to understand the full range of biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide in lab experiments is its specificity for this compound inhibition. This allows researchers to study the effects of increased endocannabinoid levels without affecting other pathways. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound for experiments.
Future Directions
For research on 2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide include studying its potential therapeutic effects in various conditions such as pain, inflammation, anxiety, and depression. It may also be useful to investigate its effects on other physiological functions such as appetite and sleep. Additionally, more research is needed to understand the full range of biochemical and physiological effects of this compound, as well as its potential side effects and safety profile.
Synthesis Methods
The synthesis of 2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide involves the reaction of 4-chlorophenol with 4-pyridinemethanol to form 4-(pyridin-4-ylmethyl)phenol. This intermediate is then reacted with butyryl chloride to form this compound. The overall yield of this synthesis is around 20%.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(4-pyridinylmethyl)butanamide has been studied for its potential therapeutic effects in various conditions such as pain, inflammation, anxiety, and depression. In preclinical studies, it has been shown to increase endocannabinoid levels and reduce pain and inflammation. It has also been shown to have anxiolytic and antidepressant effects in animal models.
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-2-15(21-14-5-3-13(17)4-6-14)16(20)19-11-12-7-9-18-10-8-12/h3-10,15H,2,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIETXPWTEPOXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=NC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,4-diethoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5345849.png)
![5-(3-ethoxy-4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5345856.png)

![(3S)-1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}pyrrolidin-3-ol](/img/structure/B5345875.png)
![N'-(3,3-dimethyl-5-oxocyclohexylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5345897.png)
![1-[(2-ethoxy-3-pyridinyl)carbonyl]-2-(1-pyrrolidinylcarbonyl)piperazine](/img/structure/B5345911.png)
![1-acetyl-N-[3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5345923.png)
![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-fluorophenyl)acrylonitrile](/img/structure/B5345930.png)

![1-(4-chlorophenyl)-2-[4-(dimethylamino)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethanol](/img/structure/B5345938.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-3-propoxybenzamide](/img/structure/B5345939.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B5345946.png)
